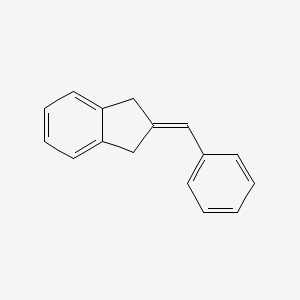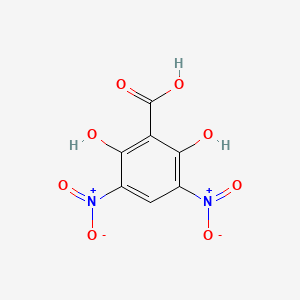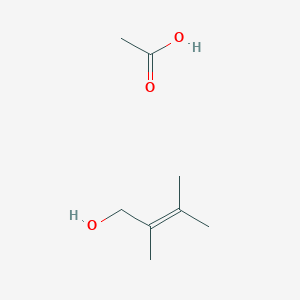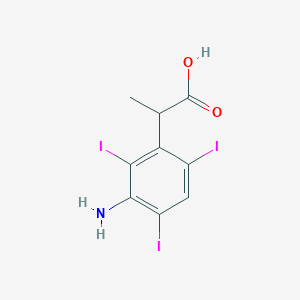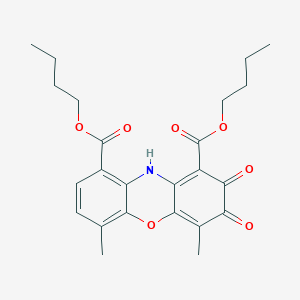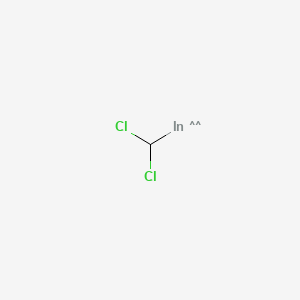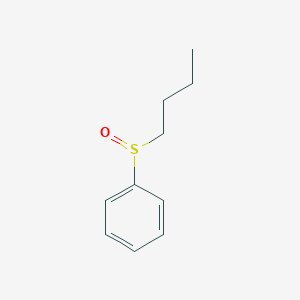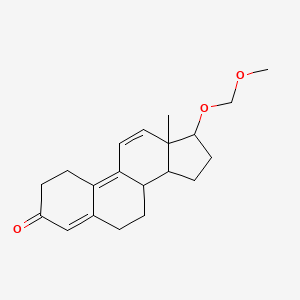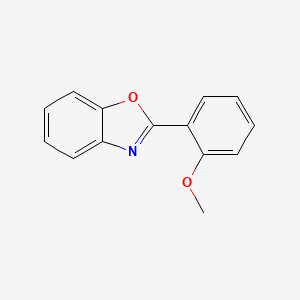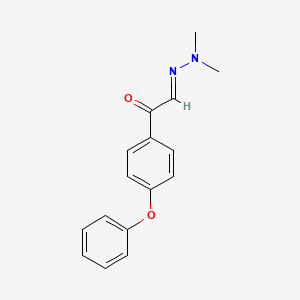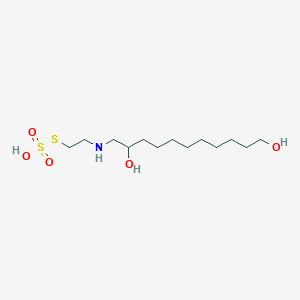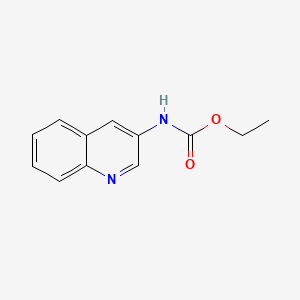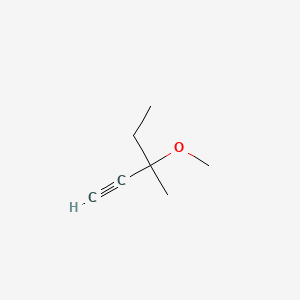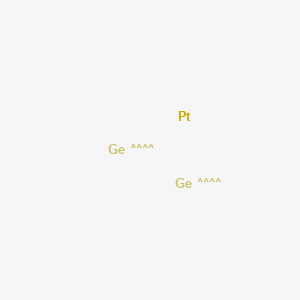
CID 78061901
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 78061901, also known as CID-103, is a fully human immunoglobulin G1 anti-cluster of differentiation 38 monoclonal antibody. It recognizes a unique epitope on the cluster of differentiation 38 molecule, which is expressed on the surface of various malignant cells. This compound has shown promising preclinical efficacy and safety profiles, making it a potential candidate for therapeutic applications in oncology and autoimmune diseases .
準備方法
Synthetic Routes and Reaction Conditions
CID-103 is synthesized using recombinant DNA technology. The gene encoding the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, typically Chinese hamster ovary cells. The host cells are cultured under specific conditions to produce the monoclonal antibody, which is then purified using protein A affinity chromatography and other purification techniques .
Industrial Production Methods
The industrial production of CID-103 involves large-scale cell culture bioreactors. The process includes cell expansion, production, and purification stages. The monoclonal antibody is harvested from the culture medium, followed by a series of purification steps to ensure high purity and quality. The final product is formulated and filled into vials for clinical and commercial use .
化学反応の分析
Types of Reactions
CID-103 primarily undergoes binding reactions with its target, the cluster of differentiation 38 molecule. This binding can trigger various downstream effects, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity .
Common Reagents and Conditions
The binding reactions of CID-103 typically occur under physiological conditions, such as in the human body or in vitro assays that mimic these conditions. Common reagents used in these assays include buffers, cell culture media, and detection antibodies .
Major Products Formed
The major products formed from the binding reactions of CID-103 are immune complexes consisting of the monoclonal antibody and the cluster of differentiation 38 molecule. These complexes can lead to the destruction of malignant cells expressing the cluster of differentiation 38 .
科学的研究の応用
CID-103 has several scientific research applications, including:
Oncology: CID-103 is being investigated for its potential to treat multiple myeloma and other hematologic malignancies.
Autoimmune Diseases: CID-103 is also being studied for its potential to treat autoimmune diseases, such as immune thrombocytopenia.
Transplantation: CID-103 is being explored for its use in preventing antibody-mediated rejection in kidney transplant recipients.
作用機序
CID-103 exerts its effects by binding to the cluster of differentiation 38 molecule on the surface of target cells. This binding triggers antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity, leading to the destruction of the target cells. The unique epitope recognized by CID-103 allows for specific targeting of cluster of differentiation 38-expressing cells, minimizing off-target effects and enhancing therapeutic efficacy .
類似化合物との比較
Similar Compounds
Daratumumab: Another anti-cluster of differentiation 38 monoclonal antibody used in the treatment of multiple myeloma.
Isatuximab: An anti-cluster of differentiation 38 monoclonal antibody with similar applications in oncology.
Uniqueness of CID-103
CID-103 is unique in its ability to recognize a distinct epitope on the cluster of differentiation 38 molecule, which may contribute to its enhanced efficacy and safety profile compared to other anti-cluster of differentiation 38 monoclonal antibodies. Additionally, CID-103 has shown promising preclinical results in both oncology and autoimmune disease models, highlighting its potential as a versatile therapeutic agent .
特性
分子式 |
Ge2Pt |
|---|---|
分子量 |
340.3 g/mol |
InChI |
InChI=1S/2Ge.Pt |
InChIキー |
ANFZALPDKQURPJ-UHFFFAOYSA-N |
正規SMILES |
[Ge].[Ge].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


